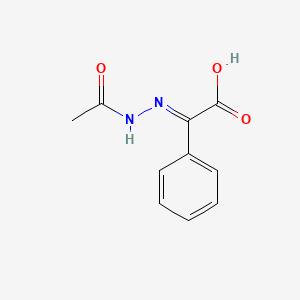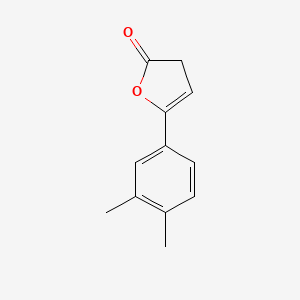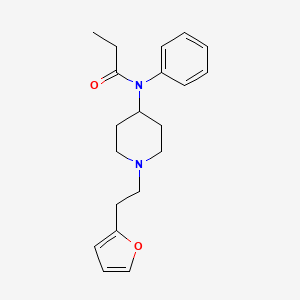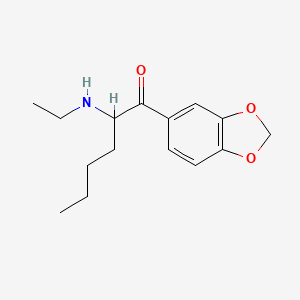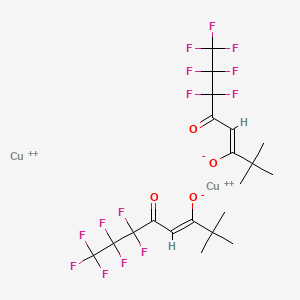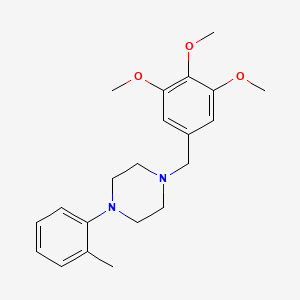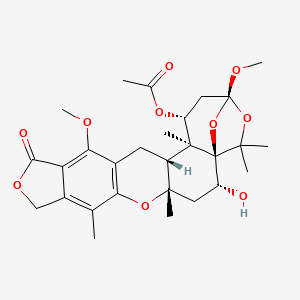
8RL82T4CQT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8RL82T4CQT involves multiple steps, including the formation of its hexacyclic core and subsequent functionalization. The synthetic routes typically require precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
8RL82T4CQT undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8RL82T4CQT has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular architectures and reaction mechanisms. In biology and medicine, it has potential applications as a bioactive molecule with therapeutic properties. In industry, it may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8RL82T4CQT involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
8RL82T4CQT can be compared with other similar compounds, such as other Austalides These compounds share a similar hexacyclic core but differ in their functional groups and stereochemistry
Propriétés
Numéro CAS |
81543-04-6 |
|---|---|
Formule moléculaire |
C28H36O10 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
(2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-18-yl) acetate |
InChI |
InChI=1S/C28H36O10/c1-13-16-12-34-23(31)20(16)22(32-7)15-9-17-25(5,36-21(13)15)10-18(30)28-24(3,4)37-27(33-8,38-28)11-19(26(17,28)6)35-14(2)29/h17-19,30H,9-12H2,1-8H3 |
Clé InChI |
WDGSJYYXVXQQHP-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CC(C6(C4C3)C)OC(=O)C)OC)(C)C)O)C)OC |
SMILES isomérique |
CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)([C@@H](C[C@@](O5)(OC6(C)C)OC)OC(=O)C)C)O)C)OC |
SMILES canonique |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CC(C6(C4C3)C)OC(=O)C)OC)(C)C)O)C)OC |
melting_point |
259 - 261 °C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


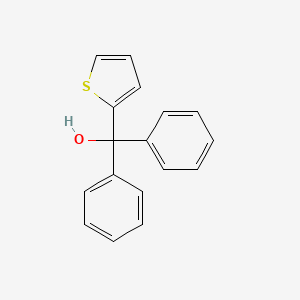
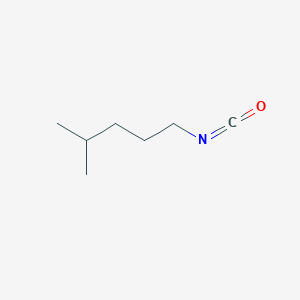
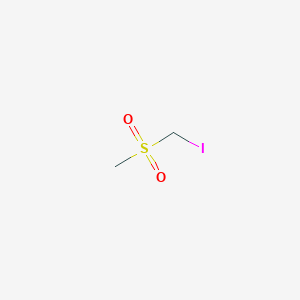
![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)
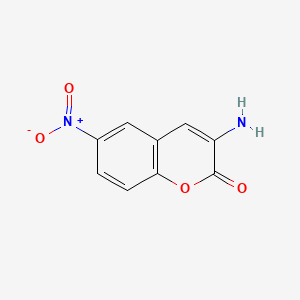
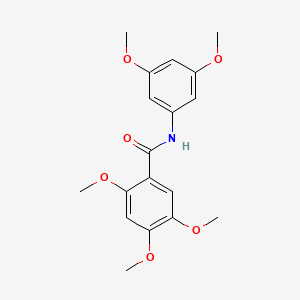
![1-Phenyl-5-[3-(1-phenyltetrazol-5-yl)sulfanylpropylsulfanyl]tetrazole](/img/structure/B1660611.png)
![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)
